molecular formula C15H16N2O3 B1526704 2-Amino-5-(benzyloxy)-4-methoxybenzamide CAS No. 60547-95-7

2-Amino-5-(benzyloxy)-4-methoxybenzamide

Cat. No. B1526704
CAS RN: 60547-95-7
M. Wt: 272.3 g/mol
InChI Key: ACOHJQTXPIRNMK-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)-4-methoxybenzamide, also known as 2-ABM, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 293.35 g/mol and a melting point of 85-87 °C. 2-ABM is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of various compounds.

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

“2-Amino-5-(benzyloxy)-4-methoxybenzamide” is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can serve as a precursor in the synthesis of molecules with potential antitubercular activity .

Industrial Applications: Organic Synthesis

Industrially, “2-Amino-5-(benzyloxy)-4-methoxybenzamide” can be a key intermediate in organic synthesis processes. Its benzyloxy group is particularly useful in reactions requiring protection of the phenol functionality during complex synthesis steps .

Pharmacology: Boron Reagents in Drug Delivery

The compound’s structure is conducive to forming boron reagents, which are significant in pharmacology for drug delivery systems, especially in cancer therapy through boron neutron capture therapy .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, “2-Amino-5-(benzyloxy)-4-methoxybenzamide” could be used as a standard or reference compound in chromatographic analysis due to its unique chemical properties, aiding in the identification and quantification of similar compounds .

properties

IUPAC Name

2-amino-4-methoxy-5-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHJQTXPIRNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731636
Record name 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(benzyloxy)-4-methoxybenzamide

CAS RN

60547-95-7
Record name 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-5-benzyloxy-2-nitrobenzamide (6.60 g, 21.9 mmol) and iron powder (8.14 g, 0.146 mol) in acetic acid/methanol (80 mL/80 mL) was heated at 85±5° C. for 1.5 h. The reaction mixture was allowed to cool to RT and the iron was removed by filtration, and volatiles were removed in vacuo. The residue was taken up in sat. sodium bicarbonate and the mixture was extracted with ethyl acetate (600 mL×3). The combined organic layers were washed with water (1×150 mL), brine (1×150 mL), dried (Na2SO4), filtered and concentrated in vacuo to give 4-methoxy-5-benzyloxy-2-aminobenzamide (5.2 g, 19.1 mmol, 87%). MS 273.2. (M+). HPLC retention time 4.585 min.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
acetic acid methanol
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8.14 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 2
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 3
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 4
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 5
2-Amino-5-(benzyloxy)-4-methoxybenzamide
Reactant of Route 6
2-Amino-5-(benzyloxy)-4-methoxybenzamide

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